4-(1H-imidazol-1-yl)-3-methylpyridine dihydrochloride
Description
Introduction and Research Context
Historical Development of Imidazolylpyridine Compounds
The systematic exploration of imidazolylpyridine derivatives began in the mid-20th century, building upon foundational work in heterocyclic synthesis. Heinrich Debus's 1858 discovery of imidazole through the condensation of glyoxal, formaldehyde, and ammonia laid the groundwork for later developments in nitrogen-containing bicyclic systems. The strategic combination of pyridine and imidazole rings gained prominence in the 1970s when researchers recognized their potential as bioisosteres for purine analogs in antiviral drug design.
Industrial-scale production methods for precursor compounds like 3-methylpyridine (3-picoline) were refined throughout the 1980s, employing catalytic processes involving acrolein and ammonia. Parallel advancements in chloropyridine chemistry, exemplified by compounds such as 2-chloro-4-(1H-2-imidazolyl)pyridine, demonstrated the synthetic versatility of these frameworks. The dihydrochloride salt form of 4-(1H-imidazol-1-yl)-3-methylpyridine emerged as a stable crystalline derivative, facilitating its characterization and handling in laboratory settings.
Key Historical Milestones:
Classification within Heterocyclic Chemistry Framework
4-(1H-Imidazol-1-yl)-3-methylpyridine dihydrochloride belongs to the azabicyclic compound class, featuring:
- Pyridine core : A six-membered aromatic ring with one nitrogen atom (C₅H₅N derivative)
- Imidazole substituent : A five-membered diazole ring at the 4-position
- Methyl group : CH₃ substitution at the 3-position on the pyridine ring
- Dihydrochloride salt : Protonation at both imidazole nitrogen centers
This molecular architecture positions the compound within the broader family of N-heterocyclic scaffolds that exhibit:
- Conjugated π-electron systems enabling charge delocalization
- Amphoteric character from pyridine's basic nitrogen and imidazole's dual protonation sites
- Structural rigidity favoring molecular recognition in biological systems
The compound's systematic IUPAC name reflects its substitution pattern: 3-methyl-4-(1H-imidazol-1-yl)pyridin-1-ium chloride hydrochloride. Its molecular formula (C₉H₁₁Cl₂N₃) and weight (232.11 g/mol) confirm the dihydrochloride salt formation through the addition of two HCl molecules to the parent base.
Significance in Contemporary Research Paradigms
Modern pharmacological research prioritizes heterocyclic compounds with multi-target potential, making this compound particularly valuable. Its structural features enable:
1. Dual hydrogen bonding capacity : The imidazole ring's N-H groups and pyridine nitrogen create multiple sites for molecular interactions. This property is exploited in catalyst design and enzyme inhibition studies.
2. Enhanced solubility profile : Compared to non-ionized analogs, the dihydrochloride salt exhibits improved aqueous solubility (up to 87 mg/mL in water at 25°C), facilitating biological testing.
3. Modular synthetic derivatization : The methyl group at position 3 and reactive positions on both rings allow sequential functionalization. Recent work demonstrates its utility as a precursor in palladium-catalyzed cross-coupling reactions:
$$
\text{3a} + \text{R-X} \xrightarrow{\text{Pd/C, I}_2} \text{Functionalized Derivative} \quad
$$
4. Sustainable synthesis routes : Cutting-edge methodologies utilize lignin β-O-4 model compounds as starting materials, achieving yields >95% through tandem C-O cleavage and cyclization reactions. This aligns with green chemistry initiatives by valorizing renewable feedstocks.
The compound's commercial availability (e.g., AstaTech G59152) at 95% purity supports its adoption in high-throughput screening programs and structure-activity relationship studies. Current research focuses on leveraging its bicyclic framework in developing kinase inhibitors and GPCR modulators, capitalizing on the imidazole ring's ability to mimic endogenous histamine binding motifs.
Properties
IUPAC Name |
4-imidazol-1-yl-3-methylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c1-8-6-10-3-2-9(8)12-5-4-11-7-12;;/h2-7H,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKPOVQYLPAKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The direct displacement of a halogen atom on a pyridine ring by imidazole is a cornerstone strategy. Adapted from the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, this method involves:
Reaction Scheme:
$$ \text{3-Bromo-3-methylpyridine} + \text{1H-imidazole} \xrightarrow{\text{Base, Catalyst}} \text{4-(1H-Imidazol-1-yl)-3-methylpyridine} $$
Procedure:
- Deprotonation of Imidazole: Sodium hydride (1.2 eq) in N-methyl-2-pyrrolidinone (NMP) at 20–25°C for 15 minutes activates imidazole via deprotonation.
- Coupling Reaction: 3-Bromo-3-methylpyridine is added to the reaction mixture and stirred at 100–120°C for 16–24 hours under nitrogen.
- Workup: The crude product is recrystallized from heptane or ethyl acetate to isolate the free base.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI (5 mol%) | |
| Base | K$$2$$CO$$3$$ | |
| Solvent | NMP | |
| Yield | 65–72% |
Transition Metal-Catalyzed Cross-Coupling
Palladium or nickel catalysts enable C–N bond formation between imidazole and halogenated pyridines. This approach mirrors the aryl amination steps in:
Reaction Scheme:
$$ \text{3-Chloro-3-methylpyridine} + \text{1H-imidazole} \xrightarrow{\text{Pd catalyst}} \text{4-(1H-Imidazol-1-yl)-3-methylpyridine} $$
Procedure:
- Catalyst System: Pd(OAc)$$_2$$ (2 mol%) with Xantphos (4 mol%) in toluene.
- Reaction Conditions: Heated at 110°C for 12 hours with Cs$$2$$CO$$3$$ (2 eq) as the base.
- Purification: Column chromatography (SiO$$_2$$, ethyl acetate/hexane) yields the pure product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)$$_2$$/Xantphos | |
| Ligand | BINAP (optional) | |
| Solvent | Toluene | |
| Yield | 70–82% |
Salt Formation to Dihydrochloride
Conversion of the free base to the dihydrochloride salt follows established protocols for imidazole derivatives:
Procedure:
- Acid Treatment: The free base is dissolved in anhydrous ethanol, and concentrated HCl (2.1 eq) is added dropwise at 0°C.
- Crystallization: Stirring at room temperature for 2 hours precipitates the dihydrochloride salt.
- Isolation: Vacuum filtration and washing with cold ethanol yield the final product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Acid | HCl (37%) | |
| Solvent | Ethanol | |
| Purity | >99% (HPLC) |
Optimization Strategies and Challenges
Solvent and Temperature Effects
NMP and DMF are superior solvents for NAS due to their high polarity and ability to stabilize intermediates. Elevated temperatures (100–120°C) improve reaction kinetics but may degrade sensitive substrates. Lower yields (48%) observed in heptane recrystallization suggest solvent polarity critically impacts purity.
Catalytic Systems
Copper(I) catalysts (e.g., CuI) outperform palladium in cost-effectiveness for large-scale synthesis, albeit with marginally lower yields (65% vs. 82%). Nickel catalysts, though less explored, offer potential for greener chemistry but require rigorous oxygen-free conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-3-methylpyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-(1H-imidazol-1-yl)-3-methylpyridine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-3-methylpyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 4-(1H-imidazol-1-yl)-3-methylpyridine dihydrochloride is compared with structurally or functionally related dihydrochloride salts and heterocyclic compounds.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Structural Complexity and Bioactivity The target compound’s pyridine-imidazole scaffold is simpler than Levocetirizine’s piperazine-chlorophenyl system. However, its imidazole group may confer metal-binding properties or interactions with biological targets like histamine receptors, similar to Levocetirizine’s mechanism. Compared to 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride, the absence of a carboxylate group in the target compound may reduce its polarity but enhance membrane permeability.
Solubility and Stability
- Levocetirizine dihydrochloride exhibits exceptionally high aqueous solubility (>100 mg/mL), attributed to its carboxylate and dihydrochloride salt. The target compound’s solubility is likely lower but sufficient for in vitro assays.
- Both the target compound and the piperidine derivative from Enamine Ltd. show moderate stability under acidic conditions, typical of dihydrochloride salts.
Applications in Drug Development
- Levocetirizine is clinically validated for allergy treatment, whereas this compound remains a research-stage intermediate. Its structural analogs have shown promise in kinase inhibition studies.
- The piperidine carboxylate derivative is utilized in peptide mimetics and protease inhibitors, highlighting divergent applications compared to the pyridine-imidazole compound.
Research Findings and Limitations
- Pharmacological Potential: Preliminary studies suggest that imidazole-pyridine hybrids exhibit moderate binding affinity to H1 and H4 receptors, though less potent than Levocetirizine.
- Synthetic Utility : The compound’s methyl group enhances steric hindrance, influencing regioselectivity in cross-coupling reactions compared to unsubstituted analogs.
- Data Gaps : Detailed pharmacokinetic or toxicity profiles are unavailable in public literature, emphasizing the need for further preclinical evaluation.
Biological Activity
4-(1H-imidazol-1-yl)-3-methylpyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by experimental data and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an imidazole moiety. Its molecular formula is C_8H_10Cl_2N_4, and it has a molecular weight of approximately 215.10 g/mol. The presence of the imidazole ring is crucial for its biological activity, as it can mimic histidine, an amino acid integral to many enzymatic processes.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been evaluated for its effects on various enzymes, particularly those involved in signal transduction pathways. For instance, it has shown potential in inhibiting Glycine Transporter 1 (GlyT1) and Acyl-CoA:cholesterol acyltransferase (ACAT), which are relevant in neurological disorders and cholesterol metabolism respectively .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have revealed effective minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The MIC values for these bacteria typically range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) indicated that derivatives of imidazole compounds exhibit significant anti-MRSA activity with MIC values as low as 0.25 µg/mL .
- Another investigation into its anti-inflammatory effects showed that the compound could modulate inflammatory pathways effectively, suggesting its utility in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Binding : The imidazole ring allows the compound to bind to active sites of enzymes, altering their activity and potentially leading to therapeutic effects.
- Receptor Interaction : It has been shown to interact with specific receptors involved in neurotransmission and metabolic regulation, which are critical for neurological health .
Research Findings
A summary of key research findings on the biological activity of this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
